A Comprehensive Technical Guide to CE-178253 Benzenesulfonate: A Potent and Selective CB1 Receptor Antagonist
A Comprehensive Technical Guide to CE-178253 Benzenesulfonate: A Potent and Selective CB1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
CE-178253 benzenesulfonate (B1194179) is a potent and highly selective antagonist of the Cannabinoid Type 1 (CB1) receptor, a key component of the endocannabinoid system primarily expressed in the central and peripheral nervous systems.[1][2] This document provides an in-depth technical overview of CE-178253, consolidating its pharmacological profile, mechanism of action, and the experimental methodologies used in its characterization. The quantitative data from pivotal in vitro and in vivo studies are presented in structured tables for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented through detailed diagrams to facilitate a deeper understanding of its scientific context.
Introduction
The endocannabinoid system, and specifically the CB1 receptor, plays a crucial role in regulating a myriad of physiological processes, including appetite, energy metabolism, and pain sensation. Consequently, the development of CB1 receptor antagonists has been a significant area of interest for therapeutic intervention in conditions such as obesity and related metabolic disorders. CE-178253 has emerged as a valuable research tool due to its sub-nanomolar potency and remarkable selectivity for the CB1 receptor over the Cannabinoid Type 2 (CB2) receptor.[2][3]
Chemical and Physical Properties
CE-178253 benzenesulfonate is the benzenesulfonate salt of the active compound CE-178253.
| Property | Value | Reference |
| IUPAC Name | 1-[7-(2-Chlorophenyl)-8-(4-chlorophenyl)-2-methylpyrazolo[1,5-a][1][4][5]triazin-4-yl]-3-(ethylamino)azetidine-3-carboxamide benzenesulfonate | [4][6] |
| Molecular Formula | C₃₀H₂₉Cl₂N₇O₄S | [1][4] |
| Molecular Weight | 654.57 g/mol | [1][4] |
| CAS Number | 956246-95-0 | [1][4][6] |
| Appearance | Solid powder | [7] |
| Solubility | Soluble in DMSO | [7] |
Pharmacology
Mechanism of Action
CE-178253 acts as a competitive antagonist at the CB1 receptor. By binding to the receptor, it blocks the action of endogenous cannabinoids, such as anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), as well as exogenous agonists. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[8] Antagonism by CE-178253 prevents the downstream signaling cascade that is typically initiated by agonist binding.
In Vitro Pharmacology
The in vitro profile of CE-178253 demonstrates its high affinity and selectivity for the human CB1 receptor.
| Parameter | Value | Species | Assay Type | Reference |
| Kᵢ (CB1) | 0.33 nM | Human | Radioligand Binding Assay | [2][3] |
| Kᵢ (CB2) | > 10,000 nM | Human | Radioligand Binding Assay | [2][3] |
| Functional Kᵢ (CB1) | 0.07 nM | Human | [³⁵S]GTPγS Functional Assay | [2][3] |
In Vivo Pharmacology
In vivo studies in animal models have demonstrated the efficacy of CE-178253 in modulating energy balance.
| Study Type | Animal Model | Effect | Key Findings | Reference |
| Acute Food Intake | Fasted Rats | Anorectic | Concentration-dependent reduction in food intake. | [2] |
| Spontaneous Food Intake | Rats | Anorectic | Reduction in nocturnal feeding. | [2] |
| Energy Expenditure | Rats | Increased | Acutely stimulated energy expenditure by over 30%. | [2][3] |
| Substrate Oxidation | Rats | Shift to Fat Oxidation | Decrease in respiratory quotient from 0.85 to 0.75. | [2][3] |
| Weight Loss | Diet-Induced Obese Rats and Mice | Weight Reduction | Dose-dependent promotion of weight loss. | [2] |
Signaling Pathways and Experimental Workflows
CB1 Receptor Antagonist Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the CB1 receptor and the inhibitory effect of an antagonist like CE-178253. Agonist binding to the CB1 receptor typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels. CE-178253 blocks these effects.
References
- 1. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Quantitative in vitro and in vivo pharmacological profile of CE-178253, a potent and selective cannabinoid type 1 (CB1) Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative in vitro and in vivo pharmacological profile of CE-178253, a potent and selective cannabinoid type 1 (CB1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CB1 Cannabinoid Receptor Signaling and Biased Signaling | MDPI [mdpi.com]
- 6. Validate User [ashpublications.org]
- 7. What are CB1 antagonists and how do they work? [synapse.patsnap.com]
- 8. jme.bioscientifica.com [jme.bioscientifica.com]
